N-Allyl-N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluorobenzenesulfonamide
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Description
N-Allyl-N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClF4N3O2S and its molecular weight is 437.84. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Facilitation of Chemical Reactions : The compound is involved in facilitating addition-elimination reactions in pyrimidines and purines. A study by Whitfield et al. (2003) found that SNAr displacement reactions are dramatically accelerated in the presence of trifluoroacetic acid, especially efficient in 2,2,2-trifluoroethanol solvent (Whitfield et al., 2003).
Copper-Catalyzed Reactions : Copper-catalyzed amination-induced rearrangement reactions of allylic alcohols are significantly enhanced by using the compound. Weng et al. (2017) developed this novel methodology, demonstrating its broad substrate scope and practicality (Weng et al., 2017).
Synthesis of Sulfonamides : The compound plays a role in the synthesis of various sulfonamides. Chern et al. (1990) reported efficient yields in producing benzene sulfonamides through reactions with chloroalkyl isocyanates (Chern et al., 1990).
Biological and Medicinal Applications 4. Antitumor Activity : Certain derivatives of the compound have been evaluated for antiproliferative and apoptotic activities against human tumor cell lines, as shown in a study by Abbassi et al. (2014). They found significant antiproliferative activity and apoptosis induction in ovarian carcinoma and lung adenocarcinoma cell lines (Abbassi et al., 2014).
Agricultural Chemistry 5. Herbicidal Applications : The compound has been used in synthesizing new intermediates for herbicidal sulfonylureas. Hamprecht et al. (1999) discussed the synthesis of various pyrimidine and triazine intermediates, highlighting their selectivity and efficiency as post-emergence herbicides in specific crops (Hamprecht et al., 1999).
properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluoro-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF4N3O2S/c1-2-8-25(28(26,27)14-5-3-13(19)4-6-14)9-7-23-16-15(18)10-12(11-24-16)17(20,21)22/h2-6,10-11H,1,7-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHRQKIQYXMKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.